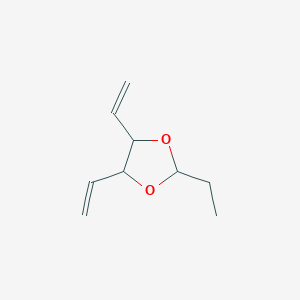
4,5-Diethenyl-2-ethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethenyl-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2 It features a five-membered dioxolane ring with ethyl and ethenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethenyl-2-ethyl-1,3-dioxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with acetaldehyde. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethenyl-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated dioxolane derivatives.
Substitution: Halogenated dioxolane compounds.
Scientific Research Applications
4,5-Diethenyl-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which 4,5-Diethenyl-2-ethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the ethenyl groups provide sites for reactivity, allowing the compound to participate in various transformations. In biological systems, the compound may interact with cellular components, disrupting normal functions and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,3-dioxolane: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
4,5-Dimethyl-2-ethyl-1,3-dioxolane: Contains methyl groups instead of ethenyl groups, affecting its reactivity and applications.
2,2-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with different physical and chemical properties.
Uniqueness
4,5-Diethenyl-2-ethyl-1,3-dioxolane is unique due to the presence of ethenyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in both academic and industrial settings.
Properties
CAS No. |
90611-71-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,5-bis(ethenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-4-7-8(5-2)11-9(6-3)10-7/h4-5,7-9H,1-2,6H2,3H3 |
InChI Key |
SQXGPXZTWJNIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OC(C(O1)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


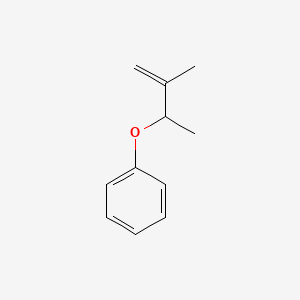
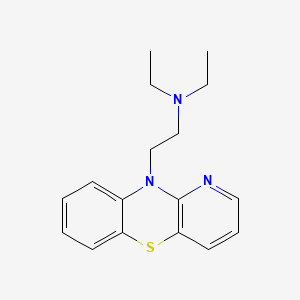
![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
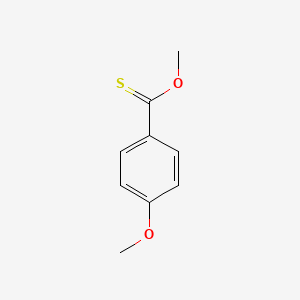
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)

![Bis[(dimethylamino)methyl]phenol](/img/structure/B15349622.png)
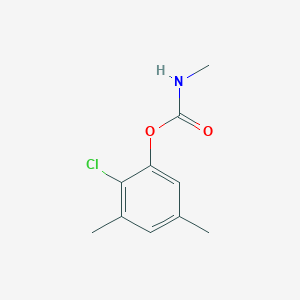
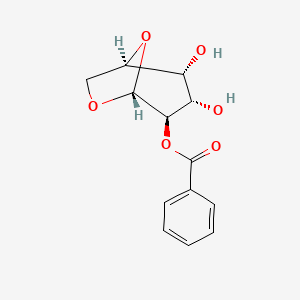
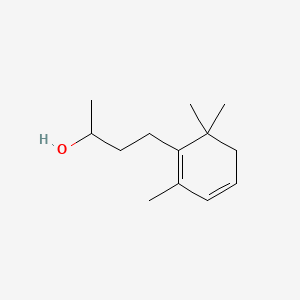
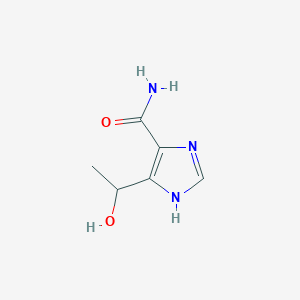
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)](/img/structure/B15349635.png)
